molecular formula C25H29N3O4 B2983414 Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899983-80-3

Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No. B2983414
CAS RN: 899983-80-3
M. Wt: 435.524
InChI Key: SZGPUAHFKBFGHM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an ethoxy group (an ether functional group), a phenyl group (a variant of a benzene ring), and a carboxylate group (the conjugate base of a carboxylic acid). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be quite complex due to the presence of several cyclic structures and a spiro configuration (where two rings share a single atom). The exact structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact structure of the compound. Ethers generally have lower boiling points than alcohols of similar size due to the lack of hydrogen bonding, and carboxylate groups can impart some degree of water solubility .

Scientific Research Applications

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

Spiropiperidine lactam acetyl-CoA carboxylase inhibitors, which are synthesized from compounds including ethyl 3-amino-1H-pyrazole-4-carboxylate, play a crucial role in medical research. These compounds have been synthesized using a streamlined process that requires minimal chromatography, demonstrating their potential for efficient large-scale production. This process involves key steps like regioselective pyrazole alkylation and a Curtius rearrangement, offering a synthetic strategy for pyrazolo-fused spirolactams. The resultant compounds, including spiropiperidine lactam acetyl-CoA carboxylase inhibitors, are of significant interest for their potential therapeutic applications (Huard et al., 2012).

Development of σ-Receptor Ligands

Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is structurally related to spiropiperidines that have been explored as σ-receptor ligands. These ligands have shown potential in neuropharmacology, particularly for their high affinity and selectivity for σ1 and σ2 receptors. The synthetic routes for these spiropiperidines, derived from compounds like bromoacetals and piperidin-4-one, lead to the formation of potent ligands with potential therapeutic applications in the treatment of neurological disorders (Maier & Wünsch, 2002).

Antimicrobial and Antituberculosis Activity

Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is related to a series of compounds that have been evaluated for their antimicrobial and antituberculosis activity. For instance, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have shown promising results against Mycobacterium tuberculosis. The synthesis of these compounds involves combining aryl thioamides and other intermediates, leading to the development of potential new treatments for tuberculosis (Jeankumar et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system, which is not applicable here as this compound doesn’t appear to be a known drug or active molecule .

Safety and Hazards

Without specific information on this compound, it’s impossible to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve elucidating its exact structure, synthesizing it in the lab, and studying its reactivity and potential uses .

properties

IUPAC Name

ethyl 7-ethoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-3-30-22-12-8-11-19-21-17-20(18-9-6-5-7-10-18)26-28(21)25(32-23(19)22)13-15-27(16-14-25)24(29)31-4-2/h5-12,21H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGPUAHFKBFGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

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